2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL
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Overview
Description
2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxyphenyl imidazole, followed by the introduction of an ethanol group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine
Uniqueness
2-[4-(4-ETHOXYPHENYL)-5-NITRO-1H-IMIDAZOL-1-YL]-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the imidazole ring allows for diverse applications and interactions that are not commonly found in other similar compounds.
Properties
CAS No. |
65020-47-5 |
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Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28g/mol |
IUPAC Name |
2-[4-(4-ethoxyphenyl)-5-nitroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C13H15N3O4/c1-2-20-11-5-3-10(4-6-11)12-13(16(18)19)15(7-8-17)9-14-12/h3-6,9,17H,2,7-8H2,1H3 |
InChI Key |
DDLKHRGQHCQCNF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(N(C=N2)CCO)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N(C=N2)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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